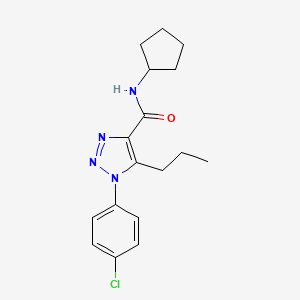
1-(4-chlorophenyl)-N-cyclopentyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are used to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances and its behavior under various conditions .Physical And Chemical Properties Analysis
This includes the compound’s physical properties such as melting point, boiling point, solubility, and spectral properties, as well as chemical properties such as stability, reactivity, and acidity or basicity .科学的研究の応用
Synthesis and Structural Characterization
The synthesis of compounds related to 1-(4-chlorophenyl)-N-cyclopentyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves hetero-cyclization reactions, leading to structures with significant supramolecular arrangements due to hydrogen bonds and other intermolecular interactions. X-ray crystallography confirms these molecules' structural integrity and provides insight into their molecular packing (Chien Ing Yeo, A. Azizan, & E. Tiekink, 2019).
A study on the 1,3-dipolar cycloaddition reaction for synthesizing 5-amino-1,2,4-triazoles demonstrates the versatility of triazole compounds in chemical synthesis. The findings emphasize the role of alkyl and cycloalkyl moieties in determining the reaction's efficiency and the products' properties (Wan-Ping Yen, Fung‐Chun Kung, & F. Wong, 2016).
The application of triazole derivatives as corrosion inhibitors for metals in acidic media showcases the functional versatility of triazole compounds. Studies on their efficiency and the mechanism of adsorption contribute to a deeper understanding of how these compounds interact with metal surfaces (M. Lagrenée, B. Mernari, M. Bouanis, M. Traisnel, & F. Bentiss, 2002).
Research into the antioxidant properties of certain 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives reveals the potential of these compounds in mitigating oxidative stress. The synthesis and evaluation of their antioxidant and antiradical activities highlight the role of triazole compounds in developing new therapeutic agents (O. Bekircan, Tevfik Özen, Nurhan Gümrükçüoğlu, & H. Bektaş, 2008).
Potential Applications
Triazole compounds have demonstrated significant potential as antimicrobial agents. The synthesis of novel triazole derivatives and their testing against various microbial strains have shown promising results, indicating their utility in combating microbial resistance (N. Pokhodylo, N. Manko, N. Finiuk, O. Klyuchivska, V. Matiychuk, M. Obushak, & R. Stoika, 2021).
The development of microporous metal-organic frameworks (MOFs) based on triazole-linked bifunctional organic linkers illustrates the use of triazole compounds in advanced material science. These MOFs show highly selective sorption properties for gases like CO2 over N2 and CH4, underscoring the potential of triazole-based compounds in environmental and energy-related applications (Di-Ming Chen, Xiaoping Zhang, Wei Shi, & P. Cheng, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-chlorophenyl)-N-cyclopentyl-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-2-5-15-16(17(23)19-13-6-3-4-7-13)20-21-22(15)14-10-8-12(18)9-11-14/h8-11,13H,2-7H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTGEUUXPCYIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

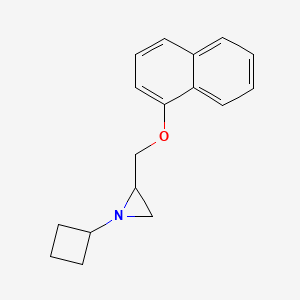
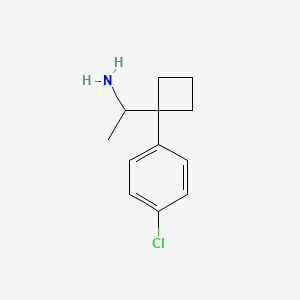
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea](/img/structure/B2767704.png)
![(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, N-BOC protected](/img/structure/B2767705.png)
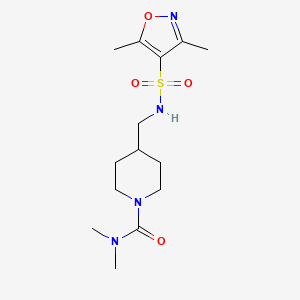
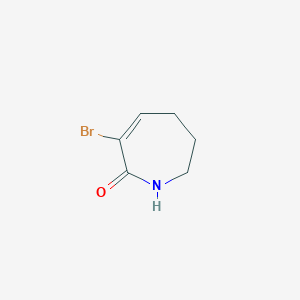

![2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2767711.png)
![3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2767712.png)
![4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone](/img/structure/B2767716.png)
![3,4-dichloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2767717.png)
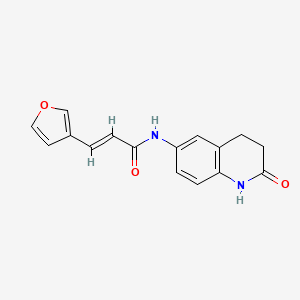
![3-{5-Hydroxy-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2767721.png)
